1-Ethoxy-2-methoxyethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-5-4-6-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQYAZNFWDDMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74290-33-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-ethyl-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74290-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40964490 | |
| Record name | 1-Ethoxy-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5137-45-1, 500005-27-6 | |
| Record name | 1-Ethoxy-2-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxy-2-methoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxaheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethoxy-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethoxy-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways
The conventional methods for synthesizing 1-ethoxy-2-methoxyethane are rooted in fundamental organic reactions. These pathways are widely used in both laboratory and industrial settings. lscollege.ac.in
The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and asymmetrical ethers. lscollege.ac.inmasterorganicchemistry.com It is a cornerstone reaction for producing this compound. The reaction typically involves the nucleophilic displacement of a halide ion from an organohalide by an alkoxide ion. byjus.compw.live
The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. lscollege.ac.inwikipedia.org In this concerted mechanism, an alkoxide ion performs a backside attack on the electrophilic carbon atom that bears a leaving group, usually a halide. lscollege.ac.inmasterorganicchemistry.comwikipedia.org For the synthesis of this compound, one possible route involves the reaction of sodium ethoxide with 1-bromo-2-methoxyethane (B44670). evitachem.com Alternatively, sodium methoxide (B1231860) can be reacted with a 2-ethoxyalkyl halide. doubtnut.com
For the SN2 reaction to be efficient, the alkyl halide should be primary or secondary. lscollege.ac.inbyjus.com Tertiary alkyl halides are not suitable as they tend to undergo elimination reactions as a competing pathway. pw.livewikipedia.org The reaction is often conducted at temperatures between 50 to 100 °C and can take 1 to 8 hours to complete, with laboratory yields typically ranging from 50–95%. lscollege.ac.in
Direct etherification, also known as the acid-catalyzed condensation of alcohols, provides another route to ether formation. evitachem.comucalgary.ca While this method is generally best suited for producing symmetrical ethers from primary alcohols, it can be applied to synthesize unsymmetrical ethers like this compound, though potentially with a mixture of products. ucalgary.camasterorganicchemistry.com
The mechanism involves three key steps: ucalgary.camasterorganicchemistry.com
Protonation: A strong acid, such as sulfuric acid (H₂SO₄), protonates the hydroxyl group of one alcohol molecule, converting it into a good leaving group (water). ucalgary.camasterorganicchemistry.com
Nucleophilic Attack: The oxygen atom of a second alcohol molecule acts as a nucleophile, attacking the electrophilic carbon of the protonated alcohol in an SN2 reaction. ucalgary.camasterorganicchemistry.com This displaces a water molecule and forms a protonated ether (an oxonium ion). ucalgary.ca
Deprotonation: A weak base, such as water or another alcohol molecule, removes the proton from the oxonium ion to yield the final ether product and regenerate the acid catalyst. ucalgary.camasterorganicchemistry.comyoutube.com
The synthesis of this compound can also be described through the methylation of an appropriate alcohol precursor. evitachem.com In this context, the starting material would be 2-ethoxyethanol (B86334). The process involves treating the alcohol with a methylating agent in the presence of a base to yield the desired ether. evitachem.com This pathway is a specific application of ether synthesis where a methyl group is introduced to an alcohol.
On an industrial scale, this compound can be produced via the catalytic dehydration of ethylene (B1197577) glycol monoethyl ether (2-ethoxyethanol). This method employs an acid catalyst, such as sulfuric acid or solid acid catalysts like ion-exchange resins, to facilitate an intramolecular dehydration and subsequent ether formation. The reaction is typically carried out under controlled temperature, often in the range of 150-200°C, to optimize the yield and prevent side reactions like polymerization. This process is advantageous for large-scale production due to its cost-effectiveness.
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Sodium ethoxide, 1-bromo-2-methoxyethane | Reflux in DMSO/THF, 50-100°C | High selectivity, versatile, scalable. lscollege.ac.in | Requires handling of reactive reagents; potential for elimination side reactions. lscollege.ac.inpw.live | 75-90 |
| Direct Etherification (Acid Catalysis) | 2-methoxyethanol (B45455), ethanol, H₂SO₄ | Heat (e.g., 130-140°C) masterorganicchemistry.com | Uses simple starting materials. | Risk of forming a mixture of products (symmetrical and unsymmetrical ethers). ucalgary.ca | Variable |
| Catalytic Dehydration | Ethylene glycol monoethyl ether, acid catalyst | 150-200°C, atmospheric pressure | Suitable for large-scale industrial synthesis, inexpensive. | Requires careful control to avoid side reactions; acid-sensitive. | 70-85 |
Advanced Synthetic Innovations and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These innovations aim to improve yields, reduce waste, and utilize milder reaction conditions.
Phase-transfer catalysis (PTC) is a significant advancement in synthetic organic chemistry that can be applied to the Williamson ether synthesis. acs.org This technique is particularly useful for reactions involving reactants that are soluble in two different immiscible phases, such as an aqueous phase and an organic phase. acs.orgdalalinstitute.com
In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), facilitates the transfer of the alkoxide nucleophile (which is soluble in the aqueous phase) into the organic phase where the alkyl halide is dissolved. acs.orgcrdeepjournal.org The catalyst cation pairs with the alkoxide anion, creating an ion pair that is soluble in the organic phase, allowing the reaction to proceed. acs.org
The primary advantages of using PTC include:
The ability to use milder reaction conditions. acs.orgacs.org
Elimination of the need for expensive and strictly anhydrous solvents. acs.orgacs.org
Faster reaction rates and potentially higher yields. dalalinstitute.com
Applications in Advanced Chemical and Materials Science
Role as a Solvent in Organic Synthesis
1-Ethoxy-2-methoxyethane serves as a versatile solvent in a multitude of organic reactions. evitachem.com Its utility stems from its capacity to dissolve a wide array of both polar and non-polar substances, a critical factor for facilitating chemical transformations. cymitquimica.com This attribute makes it particularly valuable in the synthesis of complex organic molecules where solubility is a primary concern.
Facilitation of Diverse Synthetic Pathways and Reaction Outcomes
The favorable properties of this compound facilitate various synthetic pathways, including nucleophilic substitutions, oxidation-reduction reactions, and cross-coupling reactions. smolecule.com For instance, it has been employed as a solvent in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are fundamental for forming carbon-carbon bonds. smolecule.com Its effectiveness in these reactions is attributed to its ability to efficiently dissolve both the reactants and the catalysts. smolecule.com The compound's moderate boiling point also makes it suitable for reactions that require elevated temperatures. evitachem.comsmolecule.com
Solvation and Stabilization of Reactive Intermediates in Chemical Processes
A key aspect of this compound's function as a solvent is its ability to solvate and stabilize reactive intermediates. This interaction can influence the rate and outcome of chemical reactions. The molecule's ether oxygen atoms can participate in hydrogen bonding and other intermolecular interactions, which affects its reactivity and solubility. By stabilizing transient species, it can help to direct a reaction towards the desired product and improve yields.
Contributions to Next-Generation Energy Storage Systems
The unique properties of this compound have positioned it as a promising component in the development of next-generation energy storage systems, particularly high-energy lithium-metal batteries. researchgate.netzhengchufan.comstanford.edu
Electrolyte Solvent Design for High-Rate Lithium-Metal Batteries
This compound, as an asymmetric ether, has been identified as a key component in electrolyte formulations for high-rate lithium-metal batteries. researchgate.netzhengchufan.comstanford.eduresearchgate.net Research has shown that electrolytes based on this solvent can significantly accelerate lithium redox kinetics. researchgate.netzhengchufan.comstanford.eduresearchgate.netstanford.edu Compared to their symmetric counterparts, asymmetric ethers like this compound exhibit higher exchange current densities and improved reversibility during high-rate lithium plating and stripping. researchgate.netzhengchufan.comstanford.eduresearchgate.netstanford.edu This is attributed to a weakening of the lithium-ion solvation, which in turn enhances cycling performance. researchgate.netzhengchufan.comstanford.edu
Influence of Asymmetric Molecular Structure on Lithium-Ion Transport Kinetics
The asymmetric nature of the this compound molecule plays a crucial role in enhancing lithium-ion transport kinetics. researchgate.netzhengchufan.com This structural asymmetry leads to weaker ion-solvent interactions compared to symmetric ethers. The presence of both an ethoxy and a methoxy (B1213986) group creates a unique electronic and steric environment that facilitates the desolvation of lithium ions at the electrode surface, a critical step for fast charge transfer. researchgate.net This ultimately contributes to higher ionic conductivity and reduced polarization during high-rate cycling.
Rational Design of Fluorinated this compound Derivatives for Enhanced Electrochemical Performance
To further improve the properties of this compound-based electrolytes, researchers have focused on the rational design of its fluorinated derivatives. researchgate.netzhengchufan.comstanford.eduresearchgate.net The introduction of fluorine atoms into the ether structure can significantly enhance oxidative stability and the reversibility of lithium deposition. researchgate.netzhengchufan.comstanford.edu
For example, the asymmetric 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane has demonstrated high exchange current density and oxidative stability, leading to the formation of a compact and stable solid-electrolyte interphase (SEI). researchgate.netzhengchufan.comstanford.eduresearchgate.net Electrolytes containing this fluorinated derivative have enabled impressive cycling performance in high-rate lithium-metal cells, even under demanding conditions. researchgate.netzhengchufan.comstanford.eduresearchgate.net The strategic placement and number of fluorine atoms are critical in tailoring the electrolyte's properties, such as reducing the binding energies with lithium ions and improving performance at low temperatures. researchgate.netescholarship.orgosti.gov This approach of "molecular engineering" allows for the fine-tuning of electrolyte properties to meet the demands of next-generation batteries. researchgate.netescholarship.orgosti.govrsc.orgresearchgate.net
Interactive Data Table: Comparison of Ether Solvents in Battery Applications
| Property | This compound | 1,2-Dimethoxyethane (B42094) (DME) | 1,2-Diethoxyethane (B108276) (DEE) |
|---|---|---|---|
| Symmetry | Asymmetric | Symmetric | Symmetric |
| Li⁺ Solvation Energy | Moderate | Strong | Weak |
| Ionic Conductivity | Enhanced | Lower | Lower |
| High-Rate Performance | Accelerates Li redox kinetics researchgate.netzhengchufan.comstanford.edu | Slower kinetics | Slower kinetics |
| Fluorination Potential | Effective for stability enhancement researchgate.netzhengchufan.comstanford.edu | Less studied | Studied for comparison evitachem.com |
Interactive Data Table: Performance of Fluorinated this compound Electrolyte | Electrolyte Composition | Key Performance Metric | Result | | :--- | :--- | :--- | | 2 M LiFSI in 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane | Exchange Current Density | High researchgate.netzhengchufan.comstanford.edu | | | Oxidative Stability | High researchgate.netzhengchufan.comstanford.edu | | | SEI Layer | Compact (~10 nm) researchgate.netzhengchufan.comstanford.edu | | | Cycling Performance (Li||NMC811) | Over 220 cycles researchgate.netzhengchufan.comstanford.edu | | | Cycling Performance (Anode-free Cu||Ni95 pouch cell) | Over 600 cycles researchgate.netzhengchufan.comstanford.edu |
Improved Oxidative Stability of Electrolytes
The oxidative stability of electrolytes is a crucial factor in the performance and safety of high-voltage lithium-metal batteries. Studies have shown that asymmetric ethers like this compound contribute to enhanced oxidative stability. stanford.eduzhengchufan.comstanford.eduresearchgate.net Further improvements in stability have been achieved by adjusting the fluorination levels of these ethers. stanford.eduzhengchufan.comstanford.eduresearchgate.net For instance, the asymmetric 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane, when used with 2M lithium bis(fluorosulfonyl)imide, has exhibited high oxidative stability. stanford.eduzhengchufan.comstanford.eduresearchgate.net This enhanced stability is critical for preventing the electrolyte from degrading at the high voltages required for energy-dense batteries.
Formation of Stable Solid-Electrolyte Interphase (SEI) Layers
The formation of a stable solid-electrolyte interphase (SEI) on the surface of the lithium metal anode is essential for preventing dendrite growth and ensuring long-term battery cycling. researchgate.netnih.gov The decomposition of the electrolyte contributes to the formation of this protective layer. researchgate.netnih.gov Research indicates that electrolytes based on asymmetric ethers, including this compound, facilitate the formation of a compact and stable SEI layer. stanford.eduzhengchufan.comstanford.eduresearchgate.net Specifically, an electrolyte containing asymmetric 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane was found to form a compact SEI with a thickness of approximately 10 nm. stanford.eduzhengchufan.comstanford.eduresearchgate.netresearchgate.net This stable SEI layer is crucial for the longevity and safety of lithium-metal batteries.
Enhanced Lithium Plating/Stripping Reversibility and Cycling Efficiency
The efficiency and reversibility of lithium plating and stripping are key performance metrics for lithium-metal anodes. Asymmetric ethers like this compound have been shown to significantly accelerate lithium redox kinetics, leading to higher exchange current densities and improved high-rate plating and stripping reversibility compared to their symmetric counterparts. stanford.eduzhengchufan.comstanford.eduresearchgate.netresearchgate.net This enhancement is attributed to the unique solvation properties of asymmetric ethers. The use of these electrolytes has enabled impressive cycling performance, with over 220 cycles in high-rate Li||NMC811 cells and over 600 cycles in anode-free Cu||Ni95 pouch cells. stanford.eduzhengchufan.comstanford.eduresearchgate.net
Utilization as an Intermediate in Chemical Manufacturing
Beyond its applications in energy storage, this compound serves as a valuable intermediate in the broader chemical industry. evitachem.com Its unique structure makes it a useful precursor and building block for the synthesis of a variety of other chemical compounds.
Precursor in Production of Other Chemical Compounds
This compound is utilized as a starting material in the synthesis of other chemicals. evitachem.comontosight.ai It can undergo various chemical reactions, such as dehydration to form alkenes and nucleophilic substitution to cleave the ether bond, allowing for the introduction of different functional groups. evitachem.com For example, its bromo-derivative, 1-bromo-2-(2-methoxyethoxy)ethane, is an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.se
Building Block for Complex Molecule Synthesis, Including Pharmaceuticals and Agrochemicals
The molecular framework of this compound makes it a useful building block for constructing more complex molecules. solubilityofthings.comunit.no Its ether functionalities are valuable in a range of chemical transformations, making it a relevant intermediate in the pharmaceutical and agrochemical industries. ontosight.aiontosight.ai For instance, it can be employed in the synthesis of biologically active molecules and as a precursor for various pharmaceutical compounds.
Applications in Analytical Chemistry Methodologies
In the realm of analytical chemistry, this compound finds application due to its favorable solvent properties and stability. evitachem.comcymitquimica.com It is employed as a reagent in techniques such as chromatography and spectroscopic analysis. evitachem.com Its ability to dissolve a wide range of compounds makes it a versatile solvent, enhancing the efficiency of analytical procedures. evitachem.com
Reagent in Chromatographic Separations
This compound serves as a valuable reagent in the field of analytical chromatography. Its utility in this domain is primarily due to its favorable solubility characteristics and chemical stability. The compound's molecular structure, which contains both an ethoxy and a methoxy group, allows it to effectively dissolve a range of substances, including both polar and non-polar compounds. This property can enhance the separation efficiency during chromatographic analysis by ensuring that analytes are properly carried through the chromatographic system.
In techniques like gas chromatography (GC), the compound's volatility and stability are advantageous. It can act as a solvent or a component of the mobile phase, facilitating the separation of complex mixtures. Its relatively low reactivity ensures that it does not readily react with the analytes, which is crucial for obtaining accurate and reproducible results. cymitquimica.com The use of derivatization reactions is a common practice in chromatography to improve the elution properties of certain analytes; solvents like this compound can be suitable media for such reactions. cymitquimica.com
Table 1: Role of this compound in Chromatography
| Feature | Relevance in Chromatography | Source(s) |
| Solubility | Effectively dissolves a wide range of polar and non-polar analytes, enhancing separation. | , |
| Stability | Chemically stable nature prevents unwanted reactions with analytes during analysis. | |
| Volatility | Suitable for use in gas chromatography and other methods requiring solvent evaporation. | cymitquimica.com |
| Versatility | Can be used as a solvent for sample preparation or as a component of the mobile phase. | , cymitquimica.com |
Employment in Spectroscopic Analysis
In spectroscopic analysis, this compound is employed as a reagent, largely for its solvent properties and stability. When preparing biological or chemical samples for analysis, it is crucial to use a solvent that can fully dissolve the analyte without interfering with the spectroscopic measurement. evitachem.com this compound's ability to dissolve various compounds makes it a useful medium for these preparations. evitachem.com
Its own chemical structure is relatively simple, which can be an advantage in techniques like nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy, as its own spectral signals are well-defined and can be easily distinguished from those of the analyte. For instance, in mass spectrometry, the fragmentation pattern of this compound is known, which aids in the identification of analytes in a mixture. researchgate.net Its stability ensures that it does not decompose under the conditions of the analysis, which is critical for the accurate characterization of the substance being studied.
Impact in Polymer Chemistry and Advanced Materials Development
The influence of this compound in polymer science and materials development is notable, particularly in the context of creating materials with highly specific functionalities.
Functionalization and Modification of Polymeric Structures
While direct use of this compound for large-scale polymer functionalization is not widely documented, the core structural motifs it contains—ethoxy and methoxy ether groups—are instrumental in modifying polymeric structures. Researchers have synthesized functionalized porous polymers by introducing ether-based ligands to a polymer backbone. rsc.org For example, ether-functionalized porous aromatic frameworks (PAFs) have been created to selectively adsorb specific metal ions. rsc.org In one study, a polymer, PAF-1, was functionalized with an ether-thioether pendant group to create a material, PAF-1-ET, that showed high selectivity for iron ions in water samples. rsc.org This demonstrates the principle of using ether groups, like those in this compound, to impart specific chemical properties and functionalities to a polymer scaffold.
Design of Novel Functional Molecules and Materials
A significant application of this compound is in the design of advanced materials for energy storage, specifically as a key component in electrolytes for lithium metal batteries. researchgate.netresearchgate.net Research has shown that using asymmetric ether solvents, such as this compound, can substantially accelerate the redox kinetics in these batteries. researchgate.netresearchgate.net Compared to symmetric ethers, this compound demonstrated higher exchange current densities and improved high-rate plating and stripping of lithium metal. researchgate.netresearchgate.net
This enhanced performance is attributed to the unique solvation properties of the asymmetric ether, which facilitates more efficient charge transfer and lithium-ion desolvation. researchgate.net Furthermore, fluorinated derivatives of this compound, such as 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane, have been developed to further improve oxidative stability and the reversibility of the lithium deposition process. researchgate.netresearchgate.net These findings position this compound and its derivatives as crucial components in a strategy for designing next-generation electrolytes for high-energy-density batteries. researchgate.net
Table 2: Application of this compound in Battery Electrolytes
| Property | Advantage in Lithium Metal Batteries | Source(s) |
| Asymmetric Structure | Accelerates Li redox kinetics compared to symmetric ethers. | researchgate.net, researchgate.net |
| Enhanced Kinetics | Leads to higher exchange current densities and better high-rate performance. | researchgate.net |
| Improved Reversibility | Enhances the efficiency of Li⁰ plating/stripping. | researchgate.net, researchgate.net |
| Functional Derivatives | Fluorination of the molecule improves oxidative stability and performance. | researchgate.net, researchgate.net |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in analyzing the molecular and electronic structure of glycol ethers like 1-ethoxy-2-methoxyethane. These studies focus on conformational preferences, geometric parameters, and electronic effects.
Conformational Analysis: The stereochemical flexibility of this compound arises from rotation around its central C-C bond, leading to distinct conformational states, primarily the gauche and trans arrangements. DFT calculations on related ethers, using methods like B3LYP with a 6-311+G(d,p) basis set, predict that gauche conformers are generally more stable and dominant in the gas phase. However, the relative stability of conformers can be influenced by the surrounding environment; for instance, polar solvents can stabilize the trans state. The energy barrier for rotation between these conformers is typically in the range of 2-5 kcal/mol.
Molecular Geometry: The molecule's geometry is defined by its C-O-C ether linkages and the central C-C bond. Quantum calculations provide precise estimates of these structural parameters.
Interactive Data Table: Calculated Molecular Geometry of this compound
| Parameter | Typical Calculated Value | Description |
| C-O Bond Length | ~143 pm | Consistent with standard single ether bonds. |
| C-C Bond Length | ~154 pm | Comparable to typical alkane C-C bonds. |
| O-C-O Bond Angles | ~110° | Reflects the tetrahedral geometry around the oxygen atoms. |
Note: These values are typical for glycol ethers as determined by computational models and may vary slightly based on the specific conformer and computational method used.
Electronic and Steric Effects: The asymmetric nature of this compound, with both a methoxy (B1213986) and a larger ethoxy group, dictates its electronic and steric landscape. The methoxy group can stabilize adjacent C-O bonds through resonance, while the ethoxy group contributes via inductive effects. The bulkier ethoxy group creates a higher steric hindrance and a greater energy barrier for rotation compared to symmetric ethers like 1,2-dimethoxyethane (B42094) (DME).
Simulation of Reaction Energetics and Mechanistic Pathways
Computational modeling is a key tool for simulating the energetics and mechanisms of reactions involving this compound, such as oxidation, reduction, and nucleophilic substitution. While specific studies on this exact molecule are limited, research on analogous compounds provides a framework for understanding its reactivity.
For instance, computational analyses of SN2 reactions for similar halo-ethers reveal detailed insights into transition state geometries. Quantum chemical calculations for 1-bromo-2-methoxyethane (B44670) show a characteristic trigonal bipyramidal transition state where the central carbon shifts from sp³ toward sp² hybridization. Molecular orbital analysis indicates that the Lowest Unoccupied Molecular Orbital (LUMO) is a σ* antibonding orbital, which facilitates the reaction with a nucleophile.
Furthermore, theoretical investigations into the decomposition and oxidation of related hydroxy ethers like 2-methoxyethanol (B45455) have been performed using high-level ab initio methods such as CBS-QB3. acs.orgresearchgate.net These studies calculate potential energy surfaces, reaction barrier heights, and rate coefficients for processes like H-atom abstraction, which are the initial steps in combustion and atmospheric oxidation. acs.orgresearchgate.net Such simulations predict the most likely reaction pathways and the energetic feasibility of forming various products, knowledge that is critical for applications where the ether might be exposed to high temperatures or reactive species. acs.org
Theoretical Investigations of Solvent-Solute Interactions and Solvation Phenomena
The utility of this compound as a solvent, particularly in lithium battery electrolytes, is an active area of theoretical investigation. Its asymmetric structure has been shown to significantly influence ion solvation and transport properties.
Recent computational studies have revealed that asymmetric ethers like this compound can accelerate lithium redox kinetics compared to their symmetric counterparts. researchgate.net This enhancement is attributed to weakened lithium-ion solvation. Molecular dynamics simulations, analyzed with toolkits like SolvationAnalysis, are used to probe the structure and dynamics of the Li⁺ solvation shell. researchgate.net These simulations help in understanding coordination numbers, radial distribution functions, and the mobility of the solvent molecules' terminal groups, which enables rapid solvent reorganization during ion transfer. researchgate.netsmolecule.com
The COSMO-RS (Conductor-like Screening Model for Real Solvents) framework is another powerful theoretical tool used to quantify intermolecular interactions. mdpi.com This method can calculate the Gibbs free energies (ΔG) for the formation of solute-solute, solute-solvent, and solvent-solvent pairs, providing a quantitative measure of the affinities within a solution. mdpi.com For this compound, this approach can predict its interaction strength with various solutes, explaining its solvation capabilities. Additionally, group contribution methods have been developed to predict the thermodynamic functions of hydration for diethers, offering another avenue to understand their behavior in aqueous environments. acs.org
Prediction of Structure-Property Relationships for this compound and its Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their chemical structure. Such models have been developed for series of organic solvents, including those with the X-CH₂CH₂-Y structural formula characteristic of this compound. unimore.it
By calculating a large number of molecular descriptors derived from quantum mechanics, molecular topology, and geometry, QSPR models can establish robust correlations for properties like boiling point, density, and viscosity. unimore.it Simpler predictive schemes, such as the Joback and Crippen methods, also provide estimates for various physical and thermodynamic properties based on group contributions. chemeo.com These methods are valuable for screening compounds and predicting their behavior without the need for experimental measurements.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (gf) | -218.78 | kJ/mol | Joback Method chemeo.com |
| Enthalpy of Formation (hf) | -410.97 | kJ/mol | Joback Method chemeo.com |
| Enthalpy of Fusion (hfus) | 11.08 | kJ/mol | Joback Method chemeo.com |
| Critical Temperature (Tc) | 524.09 | K | Joback Method chemeo.com |
| Critical Pressure (Pc) | 3333.53 | kPa | Joback Method chemeo.com |
| Octanol/Water Partition Coefficient (logP) | 0.669 | Crippen Method chemeo.com | |
| Water Solubility (log10ws) | -0.09 | mol/L | Crippen Method chemeo.com |
Source: Data compiled from Cheméo, based on established predictive methods. chemeo.com
Furthermore, structure-property relationship studies are crucial for designing new functional molecules. For example, research into partially fluorinated derivatives of this compound aims to establish how fluorination affects properties relevant to their use as electrolytes in lithium batteries, such as oxidative stability and cycling efficiency. researchgate.netevitachem.com QSAR models have also been used to predict biological properties; for instance, one model predicted that this compound is not a potential carcinogen or a Salmonella typhimurium TA100 mutagen. cmdm.tw
Environmental Behavior and Ecotoxicological Research Perspectives
Environmental Fate and Mobility in Aquatic and Terrestrial Environments
The environmental distribution of 1-ethoxy-2-methoxyethane is largely governed by its physical and chemical properties. Its moderate solubility in water suggests a potential for mobility within aquatic systems. In the event of a release to water, it is expected to undergo biodegradation. Due to the general stability of ether groups to hydrolysis under neutral environmental conditions, this is not considered a significant degradation pathway. The potential for bioaccumulation in aquatic organisms is considered to be low.
When released to the atmosphere, higher molecular weight glycol ethers are estimated to undergo photodegradation. In soil, the mobility of glycol ethers is influenced by their high water solubility, which may lead to leaching into groundwater.
A safety data sheet for the related compound 1-ethoxy-2-(2-methoxyethoxy)ethane indicates a low potential for bioaccumulation, with a log KOW of -0.1. chemos.de The organic carbon normalized adsorption coefficient for this related compound is less than 1.256, suggesting high mobility in soil. chemos.de
Table 1: Environmental Fate Properties of a Structurally Related Glycol Ether
| Property | Value | Source |
|---|---|---|
| n-octanol/water partition coefficient (log KOW) | -0.1 (20 °C) | ECHA chemos.de |
Note: Data is for the related compound 1-ethoxy-2-(2-methoxyethoxy)ethane and is used as an indicator for the potential behavior of this compound.
Biodegradation Pathways and Persistence Assessment in Ecosystems
The biodegradation of glycol ethers is a key process in their environmental removal. Studies on various ethylene (B1197577) glycol ethers have shown that they are generally susceptible to biodegradation, though the rate can vary depending on the specific compound and environmental conditions.
Research on ethylene glycol monomethyl ether (EGME), a structurally related compound, has shown that it can be exhaustively biodegraded by certain fungi, such as Aspergillus versicolor. nih.gov However, this biodegradation can lead to the formation of toxic metabolites, such as methoxyacetic acid (MAA), which may persist in the environment. nih.gov Bacterial degradation of glycol ethers has also been observed. For instance, some bacteria can assimilate and degrade various ethylene glycol ethers, often converting them to their corresponding alkoxyacetic acids. nih.gov
Table 2: Biodegradation of Related Glycol Ethers
| Compound | Organism/System | Degradation Products | Findings | Source |
|---|---|---|---|---|
| Ethylene glycol monomethyl ether (EGME) | Aspergillus versicolor | Methoxyacetic acid (MAA) | Exhaustive biotic degradation, but with the formation of a toxic 'dead end' product. | nih.gov |
| Ethylene glycol (EG) monoethyl ether | Pseudomonas sp. | Ethoxyacetic acid | Characterized as a metabolic product from intact cell reactions. | nih.gov |
Research on Ecotoxicological Impact on Aquatic Organisms
The ecotoxicological effects of this compound on aquatic organisms are not well-documented in publicly available literature. To assess its potential impact, data from analogous compounds, such as other glycol ethers, are often considered.
Generally, glycol ethers exhibit a range of aquatic toxicity. For example, tri- and tetraethylene glycol ethers are considered "practically non-toxic" to aquatic species. scbt.com However, the release of glycols into aquatic environments can exert a high oxygen demand during decomposition, which may lead to oxygen depletion and subsequent harm to aquatic life. scbt.com A safety data sheet for the related compound 1-ethoxy-2-(2-methoxyethoxy)ethane states that it shall not be classified as hazardous to the aquatic environment. chemos.de
For the structurally similar compound 1,2-dimethoxyethane (B42094), acute toxicity data is available.
Table 3: Aquatic Toxicity of 1,2-Dimethoxyethane
| Test | Species | Endpoint | Value | Exposure Time | Source |
|---|---|---|---|---|---|
| Acute Toxicity | Fish | LC50 | >5,000 mg/L | 96 h | ECHA carlroth.com |
| Acute Toxicity | Aquatic Invertebrates | EC50 | 4,000 mg/L | 48 h | ECHA carlroth.com |
Note: This data is for the analogous compound 1,2-dimethoxyethane and provides an indication of the potential aquatic toxicity of this compound.
Further research is necessary to determine the specific ecotoxicological profile of this compound and to fully understand its potential risks to aquatic ecosystems.
Toxicological Research Mechanistic and Effects Based Investigations
Studies on Potential Irritative Effects
Research into the irritative properties of 1-Ethoxy-2-methoxyethane has indicated potential for mild effects upon contact. Prolonged exposure to the substance may lead to irritation of the eyes, skin, and respiratory system. ontosight.ai Studies suggest that contact with the compound may result in mild skin and eye irritation. smolecule.com While some safety data sheets classify it as not being a skin or eye irritant under specific regulations chemos.de, other sources note potential irritative effects. The compound is categorized under "Skin irritation (Category 2)" and "Eye irritation" in some research chemical supplier databases. aksci.comaksci.com Inhalation of vapors may also irritate the respiratory tract, leading to symptoms such as coughing and throat irritation. atamanchemicals.com
Interactive Table: Summary of Irritative Effects Studies
| Affected Area | Observed or Potential Effects | Source Indication |
|---|---|---|
| Skin | Potential for mild irritation upon contact. smolecule.com Prolonged contact may cause redness or drying. atamanchemicals.com | Some sources classify as "Skin irritation (Category 2)". aksci.comaksci.com |
| Eyes | May cause mild irritation upon contact. smolecule.com Some classifications note "causes serious eye irritation". smolecule.com | One study noted that mice exposed to a related compound shed tears. researchgate.net |
Investigations into Other Adverse Biological Effects and Their Underlying Mechanisms
Investigations into other biological effects of this compound are limited, with much of the available data derived from studies on structurally related glycol ethers. The toxicological properties of this compound have not been fully investigated. fishersci.com However, inhalation of high concentrations of its vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting. fishersci.com
Due to a scarcity of direct studies on this compound, research on similar compounds is often considered to provide insight. For instance, studies on the related compounds 2-methoxyethanol (B45455) and 2-ethoxyethanol (B86334) revealed adverse effects on the testes, specifically degeneration of the germinal epithelium in seminiferous tubules. nih.gov These related compounds also showed effects on the spleen and thymus in animal studies. nih.gov Research on another related ether, Tetraethylene glycol dimethyl ether, indicated potential for oxidative stress and cytogenotoxicity in human lymphocytes, suggesting a possible mechanism of toxicity for this class of chemicals. The mechanism of action for this compound is primarily related to its function as a solvent, which allows it to interact with various molecular targets by solubilizing them.
Interactive Table: Research Findings on Other Adverse Effects (Including Related Compounds)
| Biological System/Effect | Compound Studied | Research Finding | Potential Mechanism |
|---|---|---|---|
| Nervous System | This compound | Inhalation of high vapor concentrations may cause headache, dizziness, and nausea. fishersci.com | Not specified. |
| Reproductive (Male) | 2-Methoxyethanol, 2-Ethoxyethanol | Dose-related degeneration of germinal epithelium in testes. nih.gov | Not specified. |
| Immune/Lymphatic | 2-Methoxyethanol, 2-Ethoxyethanol | Decreased thymus weights and increased splenic hematopoiesis observed in animal studies. nih.gov | Not specified. |
Future Research Directions and Emerging Areas
Development of Novel Derivatives with Tailored Properties
The development of novel derivatives from 1-ethoxy-2-methoxyethane is a significant area of research, primarily focused on enhancing its properties for specific, high-performance applications. A major thrust in this area is the synthesis of fluorinated derivatives to improve electrochemical characteristics for use in energy storage systems. evitachem.comresearchgate.netstanford.edu
By strategically replacing hydrogen atoms with fluorine, researchers can modify the electronic environment within the molecule, leading to derivatives with increased oxidative stability. evitachem.com For instance, the asymmetric derivative 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane (TFEME) has been synthesized and studied. researchgate.netresearchgate.net This trifluorinated diether exhibits higher mass density, viscosity, and anodic stability compared to its non-fluorinated counterpart. researchgate.net Research has shown that such fluorinated ethers can lead to the formation of a more stable and compact solid-electrolyte interphase (SEI) in lithium batteries, which is crucial for long-term cycling and high-rate performance. researchgate.net
The goal of this research is to fine-tune properties such as ionic conductivity, viscosity, and electrochemical stability to create electrolytes that can operate under demanding conditions, such as those required for fast-charging batteries. stanford.edu The asymmetric nature of this compound provides a unique molecular scaffold for creating these tailored derivatives. researchgate.netspringernature.com
Table 1: Comparison of this compound (EME) and its Fluorinated Derivative
| Property | This compound (EME) | 1-(2,2,2-trifluoroethoxy)-2-methoxyethane (TFEME) | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₁₂O₂ | C₅H₉F₃O₂ | researchgate.netnih.gov |
| Anodic Stability | Lower | Higher | researchgate.net |
| Key Application | Asymmetric solvent in electrolytes | Co-solvent in high-stability electrolytes for Li-ion batteries | researchgate.netresearchgate.net |
| Effect in Batteries | Accelerates Li redox kinetics compared to symmetric ethers. | Improves cycling efficiency and discharge capacity of Li | LiCoO2 cells when used as a co-solvent. | stanford.eduresearchgate.net |
Optimization of Sustainable Synthetic Processes
The optimization of sustainable synthetic processes for this compound and related glycol ethers is critical for reducing the environmental impact of their production. Traditional methods like the Williamson ether synthesis often use harsh reagents and produce significant waste. evitachem.com Research is now focused on greener alternatives that align with the principles of green chemistry, such as maximizing atom economy and using safer solvents and catalysts. mit.edu
Key areas of optimization include:
Catalyst Development : There is a move away from traditional homogeneous catalysts like sulfuric acid, which are corrosive and difficult to separate from the product. google.com Research is exploring the use of solid, reusable catalysts. For the synthesis of similar glycol ethers, modified HZSM-5 zeolites have been shown to be effective, allowing for high conversion and selectivity under optimized conditions. researchgate.net Solid base catalysts, such as CaO-based systems, are also being investigated for related ether synthesis, offering high efficiency and stability. rsc.org
Environmentally Benign Reagents : Efforts are being made to replace toxic alkylating agents. For instance, dimethyl carbonate is being explored as a greener alternative to traditional methylating agents like dimethyl sulfate, as its byproducts (methanol and CO₂) are less hazardous. smolecule.com
Innovative Catalytic Systems : Ionic liquids are being studied as environmentally friendly catalysts for producing glycol ethers. cjcatal.comresearchgate.net They can act as dual electrophilic-nucleophilic activators, potentially offering higher catalytic efficiency than traditional catalysts like NaOH under mild conditions. cjcatal.comresearchgate.net
Table 2: Overview of Synthetic Approaches for Glycol Ethers
| Synthetic Method | Typical Catalyst/Reagents | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Alkoxide ion, primary alkyl halide | Classic, well-understood method | Often requires strong bases, can generate salt waste | evitachem.com |
| Zeolite-Catalyzed Synthesis | Modified HZSM-5 | Heterogeneous, reusable catalyst, high selectivity | May require specific pressure and temperature conditions | researchgate.netsmolecule.com |
| Ionic Liquid-Catalyzed Synthesis | Acetate ionic liquids | Environmentally benign, high catalytic efficiency, mild conditions | Catalyst cost and recovery can be a challenge | cjcatal.comresearchgate.net |
| Green Methylation | Dimethyl carbonate | Non-toxic methylating agent, greener byproducts | May have lower reactivity than traditional agents | smolecule.com |
Expansion of Applications in Disruptive Technologies
The unique molecular structure of this compound, specifically its asymmetry, makes it a promising component for disruptive technologies, most notably in the field of advanced energy storage. researchgate.netstanford.edu Its primary emerging application is as a solvent in electrolytes for high-energy-density lithium-metal batteries (LMBs). researchgate.net
Recent research has demonstrated that asymmetric ether solvents like this compound can significantly accelerate lithium redox kinetics compared to their symmetric counterparts (e.g., 1,2-diethoxyethane). stanford.edu This acceleration is crucial for developing batteries that can be charged and discharged at high rates without significant performance degradation. researchgate.net Weakening the lithium-ion solvation shell, a strategy to enhance cycling performance, often leads to slow kinetics; however, the use of asymmetric molecules like this compound helps overcome this challenge. stanford.edu
Electrolytes formulated with this compound and its derivatives are being tested in next-generation battery systems, including those for electric vertical take-off and landing (eVTOL) aircraft, which require extremely high power and reliability. stanford.edu The use of this compound in electrolytes has enabled Li-metal anode-free pouch cells to achieve over 600 cycles under eVTOL cycling protocols, a significant milestone. stanford.edu Its application extends to enabling micro-sized silicon and other alloying anodes, which have high capacity but typically suffer from poor cycle life. springernature.comgoogle.com The asymmetric design of the solvent helps form a stable LiF-rich solid-electrolyte interface (SEI), improving battery longevity and efficiency. springernature.com
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
To fully understand and optimize the performance of this compound in its applications, advanced characterization techniques are employed for detailed structural and mechanistic elucidation. These methods provide insights into the molecule's conformation, its interactions within complex systems like electrolytes, and its degradation pathways.
Chromatography-Mass Spectrometry : Gas Chromatography coupled with Chemical Ionization Mass Spectrometry (GC-CI-MS) has been used to identify this compound as a decomposition product in aged lithium-ion battery electrolytes. researchgate.net Analysis of the fragmentation patterns in the mass spectrum allows for unambiguous identification and helps in understanding the degradation mechanisms of the electrolyte system. researchgate.net
NMR Spectroscopy : Multidimensional solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with isotopic labeling (e.g., ¹³C), is a powerful tool for probing reaction mechanisms. While applied to related systems, this technique can unveil reaction pathways, such as hydride transfer mechanisms and the formation of carbocation intermediates, which are critical in catalytic processes involving ethers. nih.gov For this compound, ¹H NMR and ¹³C NMR would provide distinct spectra to differentiate it from its isomers and confirm its structure. docbrown.infodocbrown.info
Conformational Analysis : The molecular geometry of this compound is defined by its C-O-C ether linkages and the central C-C bond. The molecule exhibits conformational flexibility through rotation around this central bond, leading to different spatial arrangements (conformers), such as gauche and trans states. While direct experimental data is limited, analogies to similar glycol ethers suggest that gauche conformers are typically lower in energy. Understanding these conformational preferences is vital as they influence the solvation properties of the ether, especially its interaction with lithium ions in battery electrolytes.
Table 3: Spectroscopic Data and Structural Parameters for this compound
| Parameter | Description / Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₁₂O₂ | Basic identifying information. | nih.gov |
| Molecular Weight | 104.15 g/mol | Used in quantitative analysis and mass spectrometry. | |
| Mass Spectrometry | Key fragments can be identified to confirm structure and analyze decomposition products. | Allows for identification in complex mixtures, such as aged electrolytes. | researchgate.net |
| Infrared (IR) Spectroscopy | C-O stretching absorptions expected around 1150-1060 cm⁻¹. | Confirms the presence of the ether linkage functional group. | docbrown.info |
| C-O Bond Length | ~143 pm | Typical for single ether bonds, defines molecular geometry. | |
| C-C Bond Length | ~154 pm | Comparable to alkanes, forms the central backbone. |
| Conformational States | Gauche and trans conformers exist due to rotation around the C-C bond. | Influences solvation properties and interactions in solution. | |
Table of Compound Names
| Compound Name |
|---|
| 1,2-diethoxyethane (B108276) |
| 1,2-dimethoxyethane (B42094) |
| 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane |
| 1-bromo-2-methoxyethane (B44670) |
| 1-ethoxy-1-methoxyethane |
| 1-ethoxy-2-(2-methoxyethoxy)ethane |
| 1-ethoxy-2-iodoethane |
| 1-methoxy-2-propoxyethane |
| 2-ethoxyethanol (B86334) |
| 2-methyl-1,3-dioxalane |
| Acetaldehyde |
| Acetone |
| Benzoic acid |
| Brefeldin A |
| Cyclopentyl methyl ether |
| Diethylene glycol |
| Diethylene glycol benzoate |
| Diethylene glycol monoethyl ether |
| Diethylene glycol monomethyl ether |
| Dimethoxymethane |
| Dimethyl carbonate |
| Dimethyl ether |
| Dimethyl sulfate |
| Ethane |
| Ethanol |
| Ethyl methyl ether |
| Ethylene (B1197577) carbonate |
| Ethylene glycol |
| Ethylene glycol dimethyl ether |
| Fluoroethylene carbonate |
| Formaldehyde |
| Ganciclovir |
| Guanine |
| Hydrogen peroxide |
| Lithium bis(fluorosulfonyl)imide |
| Methanol |
| Methoxyethane |
| Methoxyethoxymethylchloride |
| N-Methyl-N-(2-methoxyEthoxy)methyl Pyrrolidinium hexafluorophosphate |
| Propylene carbonate |
| Propylene glycol |
| Propylene oxide |
| Sodium carbonate peroxide |
| Sodium ethoxide |
| Sodium iodide |
| Sulfuric acid |
| Tetrabutylammonium (B224687) bromide |
| Thymine (B56734) |
| Uracil (B121893) |
| Vinylene carbonate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
